molecular formula C12H9F3N2O2 B2407002 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide CAS No. 400087-16-3

2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide

Cat. No.: B2407002
CAS No.: 400087-16-3
M. Wt: 270.211
InChI Key: ZLPAAXBLRDTOQU-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide (CAS 400087-16-3) is a high-value chemical compound with a molecular formula of C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This acetamide derivative features a unique structure combining a phenyl-substituted isoxazole (or 1,2-oxazole) ring system with a 2,2,2-trifluoroacetamide group, making it a promising scaffold in medicinal chemistry and drug discovery research. Compounds within this structural class have demonstrated significant potential as core intermediates in the synthesis of novel oxazolidinone derivatives, which are investigated for their potent antimicrobial activities . The presence of the trifluoroacetamide group can enhance metabolic stability and membrane permeability, which are critical properties in the development of new pharmaceutical agents. Researchers utilize this compound primarily in antimicrobial development programs, where it serves as a key building block for creating new molecules to address drug-resistant pathogens. It is strictly for research applications and is not intended for diagnostic or therapeutic use. As with all research chemicals, proper safety protocols should be followed. This product is available in various quantities to suit your laboratory needs.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)11(18)16-7-9-6-10(17-19-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPAAXBLRDTOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related acetamides with variations in heterocyclic cores, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Related Acetamides

Compound Name Heterocycle Type Key Substituents Acetamide Group Notable Properties/Applications Reference
2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide 1,2-oxazole 3-phenyl Trifluoro Potential bioactive intermediate
(S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide 1,2,4-oxadiazole 3-phenyl Trifluoro Synthesized via TFAA-mediated route
2-[[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide 1,2,4-triazole 3-ethoxyphenyl, 2-fluorophenyl Unspecified bioactivity
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide 1,3,4-oxadiazole 5-phenyl Chloro Synthetic intermediate
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone 2,6-dimethylphenyl Methoxy Fungicidal activity
Key Observations

Heterocycle Influence: The 1,2-oxazole core in the target compound offers distinct electronic properties compared to 1,2,4-oxadiazoles (e.g., ) or triazoles (e.g., ). 1,3,4-Oxadiazoles () and oxazolidinones () exhibit varied metabolic stability and pesticidal activity, highlighting the role of heterocycle selection in functional optimization.

Substituent Effects :

  • The 3-phenyl group on the isoxazole enhances aromatic stacking interactions, a feature shared with 3-ethoxyphenyl-substituted triazoles (). Substituents like trifluoromethyl () or chloro () modulate lipophilicity and steric bulk.

Acetamide Functionalization :

  • Trifluoroacetamide groups (target compound, ) improve resistance to enzymatic degradation compared to chloroacetamides () or methoxyacetamides (). This is critical for compounds requiring prolonged bioavailability .

Biological Activity

2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide (CAS No. 400087-16-3) is a compound characterized by a trifluoromethyl group and an oxazole ring attached to a phenyl group. Its molecular formula is C12H10F3N2OC_{12}H_{10}F_{3}N_{2}O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The unique combination of functional groups in this compound enhances its lipophilicity and stability, which are crucial for biological interactions. The trifluoromethyl group not only increases membrane permeability but also influences the compound's pharmacokinetic properties.

Property Value
Molecular FormulaC12H10F3N2O
Molecular Weight270.21 g/mol
CAS Number400087-16-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances binding affinity to enzymes or receptors, while the oxazole ring may stabilize these interactions through hydrogen bonding.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Studies suggest that it may act as an enzyme inhibitor or modulator. The presence of the oxazole ring enhances its interaction with biological targets, potentially affecting metabolic pathways.
  • Anticancer Properties : Preliminary investigations have shown that compounds with similar structures can exhibit anticancer activity. This raises the possibility that this compound may possess similar properties.
  • Anti-inflammatory Effects : The compound is also being explored for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with specific enzymes revealed significant inhibition at concentrations around 50 μM. The inhibition was found to be concentration-dependent, indicating a direct relationship between dosage and biological effect.

Case Study 3: Anti-inflammatory Activity

Research into related compounds has shown promising results regarding anti-inflammatory properties. The mechanism appears to involve modulation of pro-inflammatory cytokines .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a 3-phenyl-1,2-oxazol-5-ylmethylamine precursor with trifluoroacetic anhydride or activated trifluoroacetyl derivatives under inert conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) with bases such as triethylamine (TEA) or potassium carbonate (K₂CO₃) are commonly employed . Reaction progress can be monitored via TLC or LC-MS, and purification often uses column chromatography with gradients of ethyl acetate/hexane.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of trifluoroacetamide (-COCF₃) protons (δ ~3.5–4.0 ppm for the methylene group adjacent to the amide) and aromatic protons from the oxazole-phenyl moiety (δ ~7.0–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₁₂H₁₀F₃N₂O₂: calculated 283.06 g/mol).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Given its structural similarity to microtubule-targeting agents (e.g., ), screen for:

  • Tubulin polymerization inhibition : Use fluorescence-based assays with purified tubulin.
  • Cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Test against kinases or oxidoreductases due to the oxazole moiety’s potential interaction with ATP-binding pockets .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation or tautomeric states?

  • Data collection : Use high-resolution (<1.0 Å) synchrotron radiation.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered trifluoromethyl groups. For twinned crystals, use SHELXL’s twin-law commands (e.g., BASF parameter) .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .

Q. What strategies address contradictory data in biological activity vs. computational docking studies?

  • Experimental : Repeat assays under varied conditions (e.g., pH, temperature) to rule out artifacts.
  • Computational : Re-dock using multiple software (e.g., AutoDock Vina, Schrödinger) with explicit solvent models. Consider protonation states of the oxazole nitrogen and amide carbonyl .
  • SAR analysis : Synthesize analogs (e.g., replacing trifluoroacetamide with acetamide) to isolate key pharmacophores .

Q. How can solvent-free or green chemistry approaches optimize the compound’s synthesis?

  • Mechanochemical synthesis : Use ball milling to couple the oxazole-methylamine with trifluoroacetic anhydride, eliminating solvents.
  • Microwave-assisted reactions : Reduce reaction times (e.g., 30 min vs. 4 hours) while maintaining yield.
  • Catalyst recycling : Employ immobilized bases (e.g., silica-supported K₂CO₃) to minimize waste .

Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior in solution?

  • Dynamic NMR (DNMR) : Detect rotational barriers in the amide bond at low temperatures (−40°C to −80°C).
  • NOESY/ROESY : Identify intramolecular interactions between the oxazole ring and phenyl group.
  • Variable-temperature IR : Monitor carbonyl stretching frequencies to assess hydrogen-bonding effects .

Methodological Notes

  • Crystallographic challenges : For poorly diffracting crystals, try cryo-cooling (100 K) or dehydration. Use SHELXC/D/E for experimental phasing if heavy-atom derivatives are unavailable .
  • Bioactivity discrepancies : Cross-validate cytotoxicity data with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

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